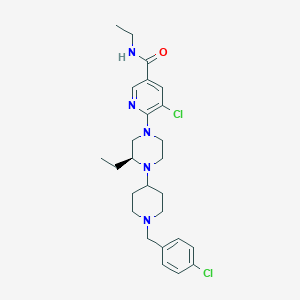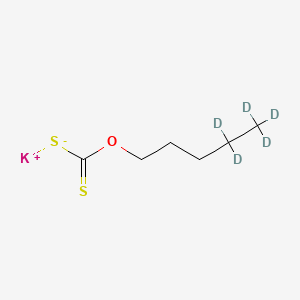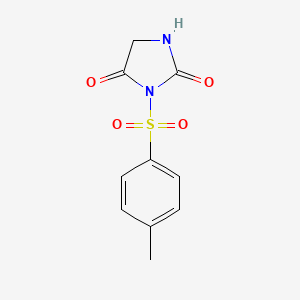
3-Tosylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
3-Tosylimidazolidine-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of tosyl chloride with imidazolidine-2,4-dione under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
化学反応の分析
3-Tosylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
科学的研究の応用
3-Tosylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Tosylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the parasite Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
3-Tosylimidazolidine-2,4-dione is unique due to its tosyl group, which imparts specific chemical properties and biological activity. Similar compounds include:
Imidazolidine-2,4-dione: Lacks the tosyl group and has different chemical properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of the nitrogen atom in the imidazolidine ring, leading to different biological activities.
Hydantoin derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
特性
分子式 |
C10H10N2O4S |
|---|---|
分子量 |
254.26 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
InChIキー |
KMXJIJFWFDCXEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


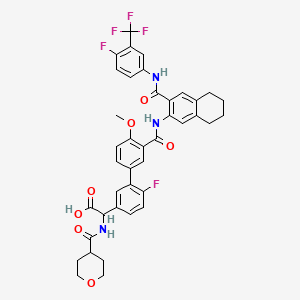
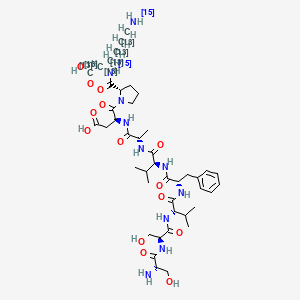
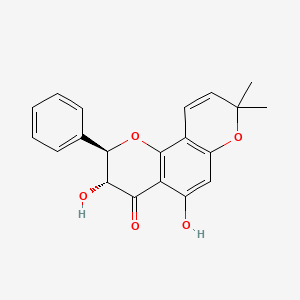
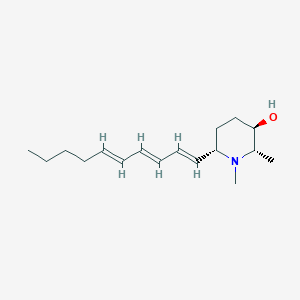
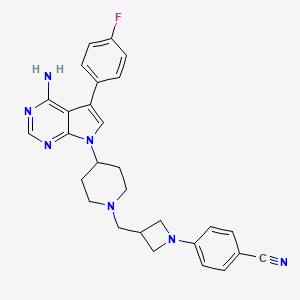
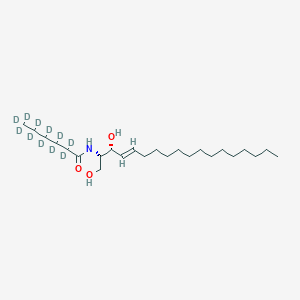
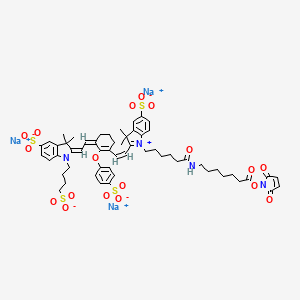
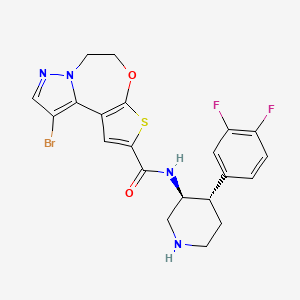
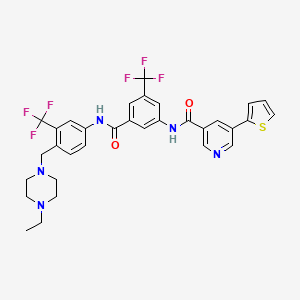
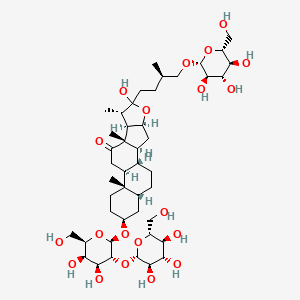
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
